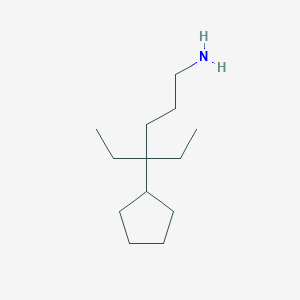
4-Cyclopentyl-4-ethylhexan-1-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-Cyclopentyl-4-ethylhexan-1-amine is an organic compound with the molecular formula C13H27N. It is a primary amine characterized by the presence of a cyclopentyl group and an ethyl group attached to a hexane backbone. This compound is primarily used in research and industrial applications due to its unique chemical properties.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-Cyclopentyl-4-ethylhexan-1-amine can be achieved through various methods. One common approach involves the reductive amination of the corresponding ketone or aldehyde with ammonia or an amine. This process typically employs reducing agents such as sodium cyanoborohydride or sodium triacetoxyborohydride .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale reductive amination processes. These methods utilize catalysts based on earth-abundant metals, such as iron or nickel, to enhance the efficiency and yield of the reaction .
Analyse Chemischer Reaktionen
Types of Reactions
4-Cyclopentyl-4-ethylhexan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oximes or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions to form amides or other derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are frequently used.
Substitution: Reagents like acyl chlorides and sulfonyl chlorides are employed under basic conditions.
Major Products Formed
The major products formed from these reactions include oximes, nitriles, secondary and tertiary amines, amides, and sulfonamides .
Wissenschaftliche Forschungsanwendungen
4-Cyclopentyl-4-ethylhexan-1-amine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of complex organic molecules.
Biology: The compound is used in the study of amine-related biochemical pathways.
Medicine: It is investigated for its potential therapeutic properties, including its role as a precursor for drug development.
Industry: The compound is utilized in the production of polymers, catalysts, and other functional materials.
Wirkmechanismus
The mechanism of action of 4-Cyclopentyl-4-ethylhexan-1-amine involves its interaction with various molecular targets. As a primary amine, it can form imines or iminium ions through condensation with carbonyl compounds. These intermediates can then undergo reduction to form amine products. The compound’s reactivity is influenced by the presence of the cyclopentyl and ethyl groups, which affect its steric and electronic properties .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Cyclopentylamine: A simpler analog with only a cyclopentyl group attached to the amine.
Ethylhexylamine: Contains an ethyl group and a hexyl chain but lacks the cyclopentyl group.
Cyclohexylamine: Similar in structure but with a cyclohexyl group instead of a cyclopentyl group
Uniqueness
4-Cyclopentyl-4-ethylhexan-1-amine is unique due to the combination of the cyclopentyl and ethyl groups attached to the hexane backbone. This structural arrangement imparts distinct steric and electronic properties, making it valuable for specific synthetic and research applications .
Eigenschaften
Molekularformel |
C13H27N |
|---|---|
Molekulargewicht |
197.36 g/mol |
IUPAC-Name |
4-cyclopentyl-4-ethylhexan-1-amine |
InChI |
InChI=1S/C13H27N/c1-3-13(4-2,10-7-11-14)12-8-5-6-9-12/h12H,3-11,14H2,1-2H3 |
InChI-Schlüssel |
GVHYJBNGXJUFPA-UHFFFAOYSA-N |
Kanonische SMILES |
CCC(CC)(CCCN)C1CCCC1 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![Methyl(1R,2R,3R,5R)-2-hydroxybicyclo[3.1.0]hexane-3-carboxylate](/img/structure/B13009872.png)
![2-(Trifluoromethyl)benzo[d]oxazol-7-amine](/img/structure/B13009875.png)
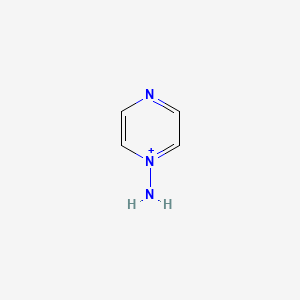

![Ethyl 2-{4-[4-bromo-5-(dimethylcarbamoyl)thiazol-2-yloxy]phenoxy}propanoate](/img/structure/B13009902.png)
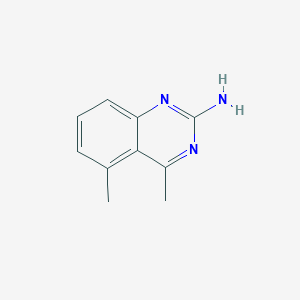
![3-Amino-6-isopropylthieno[2,3-b]pyridine-2-carboxylic acid](/img/structure/B13009913.png)
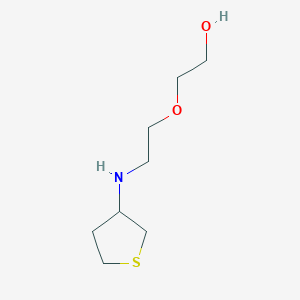
![2H-Pyrimido[4,5-a]carbazol-2-one, 8-chloro-1,11-dihydro-](/img/structure/B13009927.png)
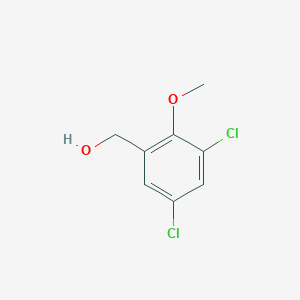
![7,7-Dibromo-3-azabicyclo[4.1.0]heptane](/img/structure/B13009934.png)
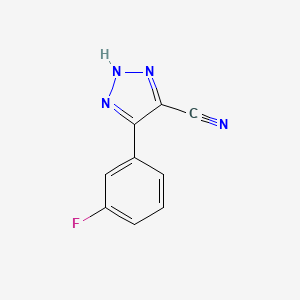
![7-Bromo-4-methoxyimidazo[2,1-f][1,2,4]triazin-2-amine](/img/structure/B13009947.png)
![tert-Butyl (3R,5R)-rel-3-hydroxy-1-oxa-7-azaspiro[4.5]decane-7-carboxylate](/img/structure/B13009948.png)
